Diallyl Trisulfide

Description

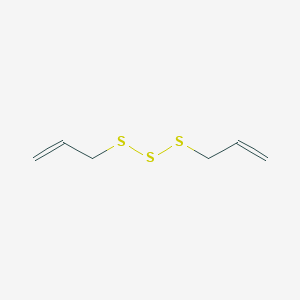

Structure

3D Structure

Propriétés

IUPAC Name |

3-(prop-2-enyltrisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXRAHSPKWNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045972 | |

| Record name | Diallyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, yellow liquid with disagreeable odour | |

| Record name | Allitridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diallyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 120.00 °C. @ 16.00 mm Hg | |

| Record name | Allitridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and alcohol; miscible with ether | |

| Record name | Diallyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.135-1.170 | |

| Record name | Diallyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2050-87-5, 8008-99-9 | |

| Record name | Diallyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Garlic, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allitridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diallyl Trisulfide (DATS): A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS) is a highly potent organosulfur compound derived from Allium vegetables, such as garlic.[1] Extensive preclinical research has identified DATS as a promising cancer chemopreventive and therapeutic agent.[2][3] Its mechanism of action is multifaceted, targeting several critical cancer hallmark pathways, including the induction of cell cycle arrest, the promotion of apoptosis, and the modulation of key signaling cascades involved in cancer cell proliferation and survival.[1][4] A central feature of its activity is the induction of reactive oxygen species (ROS), which serves as a primary trigger for its downstream anticancer effects.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms of DATS in cancer cells, presents quantitative data from various studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action

DATS exerts its anticancer effects through a complex and interconnected network of molecular events. The primary mechanisms include the generation of oxidative stress, induction of apoptosis, and cell cycle arrest.

Induction of Reactive Oxygen Species (ROS)

A foundational mechanism of DATS is its ability to induce the generation of ROS within cancer cells.[7][8] This process is initiated by the DATS-mediated degradation of the iron storage protein, ferritin.[6] The breakdown of ferritin leads to a significant increase in the intracellular pool of labile iron.[6] This excess iron can then participate in Fenton-type reactions, leading to the production of highly reactive hydroxyl radicals and other ROS. The DATS-induced generation of ROS and the subsequent G2/M phase cell cycle arrest can be significantly weakened by the use of an iron chelator, highlighting the critical role of iron in this process.[6] This surge in oxidative stress damages cellular macromolecules, including DNA, and activates stress-response signaling pathways that converge on cell cycle arrest and apoptosis.[1][9] Notably, DATS appears to selectively induce apoptosis and inhibit growth in cancer cells, while non-tumorigenic cells remain largely unaffected.[5]

Induction of Apoptosis

DATS is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

Intrinsic Pathway: The generation of ROS by DATS is a key trigger for the mitochondrial pathway of apoptosis.[5][9] DATS modulates the expression and activity of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins like Bax.[2][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol.[10] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3, culminating in apoptosis.[12][13]

Furthermore, DATS influences other key regulators of the intrinsic pathway:

-

Akt Inactivation: DATS treatment leads to the inactivation of the pro-survival kinase Akt.[9][14] This prevents the phosphorylation of the pro-apoptotic protein BAD, allowing it to translocate to the mitochondria and inhibit Bcl-2, further promoting apoptosis.[14]

-

JNK Activation: DATS activates the c-Jun N-terminal kinase (JNK) pathway.[9] Activated JNK can phosphorylate and inactivate Bcl-2, contributing to its loss of anti-apoptotic function.[9][15]

Extrinsic Pathway: DATS also affects the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to death receptors on the cell surface.[1] Studies have shown that DATS treatment can increase the expression of death receptor proteins, sensitizing cancer cells to ligand-induced apoptosis.[2]

Cell Cycle Arrest

A widely reported effect of DATS in cancer cells is the induction of cell cycle arrest, most commonly in the G2/M phase.[1][4][7] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The mechanism is closely linked to the ROS-induced DNA damage.[1]

When DATS-induced ROS causes DNA damage, cells activate DNA damage sensing proteins such as Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1).[1] Activated Chk1 phosphorylates and inactivates the phosphatase Cdc25C. Inactivated Cdc25C is unable to dephosphorylate and activate the Cdk1/Cyclin B1 complex, which is the master regulator of entry into mitosis. Consequently, the cell cycle is halted at the G2/M checkpoint.[6] This sustained arrest often serves as a prelude to apoptosis.

Quantitative Data Summary

The potency of DATS varies across different cancer cell lines. The following tables summarize key quantitative findings from published studies.

Table 1: IC50 Values of Diallyl Sulfides in Cancer Cells

| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |

| Diallyl Disulfide (DADS) | HL-60 | Human Leukemia | < 25 µM | [16][17] |

| This compound (DATS) | PC-3 | Human Prostate | ~40 µM (induces apoptosis) | [14] |

| This compound (DATS) | DU145 | Human Prostate | ~40 µM (induces apoptosis) | [14] |

| This compound (DATS) | MCF-7 | Human Breast | Dose-dependent inhibition | [5] |

| This compound (DATS) | MDA-MB-231 | Human Breast | Dose-dependent inhibition | [5] |

Note: Specific IC50 values for DATS are not consistently reported across all studies, but concentrations in the 20-50 µM range are commonly used to induce significant apoptosis and cell cycle arrest.

Table 2: Modulation of Key Proteins by DATS Treatment

| Protein | Function | Effect of DATS | Cancer Type Model | Citation(s) |

| Apoptosis-Related | ||||

| Bcl-2 | Anti-apoptotic | Decreased Expression / Phosphorylation | Prostate, Glioblastoma | [2][9][14] |

| Bcl-xL | Anti-apoptotic | Decreased Expression | Prostate, Skin | [2][10] |

| Bax | Pro-apoptotic | Increased Expression | Prostate, Glioblastoma | [2][10] |

| Bak | Pro-apoptotic | Increased Expression | Prostate | [2] |

| BAD | Pro-apoptotic | Mitochondrial Translocation | Prostate | [14] |

| Caspase-3 | Executioner Caspase | Increased Activity / Cleavage | Prostate, Breast, Leukemia | [2][7][12][16] |

| Caspase-8 | Initiator Caspase | Increased Activity | Breast | [12] |

| Caspase-9 | Initiator Caspase | Increased Activity | Breast | [12] |

| Cell Cycle-Related | ||||

| Cyclin B1 | G2/M Progression | Accumulation | Prostate | [1] |

| Cdc25C | G2/M Progression | Destruction / Hyperphosphorylation | Prostate | [6] |

| p53 | Tumor Suppressor | Increased Expression / Nuclear Translocation | Pancreatic, Lung, Breast, Skin | [1] |

| Signaling-Related | ||||

| Akt (p-Akt) | Pro-survival | Decreased Phosphorylation (Inactivation) | Prostate | [9][14] |

| JNK (p-JNK) | Stress Response | Increased Phosphorylation (Activation) | Breast, Prostate | [1][9] |

| NF-κB | Pro-survival | Inhibition | Gastric | [1] |

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of DATS.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of DATS (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[18]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or on glass coverslips. After adherence, treat with DATS for the desired time period (e.g., 1-4 hours).

-

Probe Loading: Wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[18] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Detection:

-

Fluorescence Microscopy: Mount coverslips on slides and visualize using a fluorescence microscope with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.[18]

-

-

Analysis: Quantify the mean fluorescence intensity and compare treated samples to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA for cell cycle analysis.[19][20]

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with DATS for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at low speed (e.g., 200 x g for 5-10 minutes).

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[21]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[21] RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with DATS for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

This is a fluorometric assay to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[12]

-

Cell Lysis: Treat cells with DATS to induce apoptosis. Harvest the cells and lyse them according to the kit manufacturer's instructions to release cytosolic proteins.

-

Reaction Setup: In a 96-well black plate, add cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases in the lysate will cleave the substrate, releasing a fluorescent group (e.g., AFC).

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

-

Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to untreated controls. Results are often expressed as fold-change in activity.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential through a well-defined, multi-pronged mechanism of action. Its ability to induce ROS serves as a central hub, triggering downstream pathways leading to robust cell cycle arrest and apoptosis in a manner that appears selective for cancer cells. The modulation of critical signaling nodes such as the Akt, JNK, and Bcl-2 family pathways underscores its efficacy. The data presented in this guide provide a strong rationale for its continued investigation. Future research should focus on in vivo studies to confirm these mechanisms in complex tumor microenvironments, explore potential synergistic effects with conventional chemotherapies, and develop novel delivery systems to enhance its bioavailability and clinical applicability.[1][23]

References

- 1. mdpi.com [mdpi.com]

- 2. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 4. Dietary Bioactive this compound in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by this compound, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Attenuative Effect of this compound on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 18. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. Lipid-Based Nanoparticle Formulation of this compound Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Diallyl Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific attention for its diverse and potent biological activities.[1][2][3] Preclinical evidence robustly supports its role as a chemopreventive and therapeutic agent, with demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the core biological functions of DATS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

DATS exerts its biological effects through a variety of mechanisms, primarily centered on the modulation of cellular signaling pathways related to cell death, proliferation, and stress response.

Anticancer Activity

The anticancer properties of DATS are the most extensively studied, with research demonstrating its efficacy against a wide range of cancer types.[1][2][3] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2]

Induction of Apoptosis: DATS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A key initiating event is the generation of reactive oxygen species (ROS) within cancer cells, which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.[2][4]

Cell Cycle Arrest: DATS has been shown to arrest cancer cells at various phases of the cell cycle, with the G2/M phase arrest being the most frequently reported.[1][2] This disruption of the cell cycle prevents cancer cell proliferation.

Anti-inflammatory Activity

DATS exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Notably, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[5]

Antioxidant Properties

Paradoxically, while DATS can induce ROS to trigger apoptosis in cancer cells, it also possesses antioxidant properties that can protect normal cells from oxidative damage.[2][4] This dual role is concentration- and cell type-dependent. Its antioxidant effects are partly mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Antimicrobial Activity

DATS has demonstrated broad-spectrum antimicrobial activity against various food-borne pathogens.[6] The antimicrobial efficacy of diallyl sulfides is often correlated with the number of sulfur atoms, with DATS being a potent inhibitor of bacterial and fungal growth.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on the biological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| HCT-15 | Human Colon Cancer | 11.5 | Not Specified | Not Specified |

| DLD-1 | Human Colon Cancer | 13.3 | Not Specified | Not Specified |

| MDA-MB-231 | Human Breast Cancer | 6 | Not Specified | Not Specified |

| MCF-7 | Human Breast Cancer | 4 | Not Specified | Not Specified |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways Modulated by this compound

The biological activities of DATS are underpinned by its ability to modulate a complex network of intracellular signaling pathways.

DATS anticancer and anti-inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Treatment: Treat the cells with various concentrations of DATS and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[10][11][12][13]

-

Cell Preparation: Culture cells on coverslips or in a 96-well plate and treat with DATS to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

TdT Reaction: Incubate the cells with the TdT reaction mixture, which contains TdT enzyme and dUTPs (often labeled with a fluorophore or biotin), for 60 minutes at 37°C in a humidified chamber.[12]

-

Detection: If using fluorescently labeled dUTPs, the signal can be directly visualized. If using biotin-labeled dUTPs, an additional step with fluorescently labeled streptavidin is required.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Experimental workflow for the TUNEL assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with DNA staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18]

-

Cell Harvesting and Fixation: Harvest the DATS-treated and control cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[14]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[19][20][21][22][23]

-

Protein Extraction: Lyse DATS-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25]

-

Cell Loading: Incubate the cells with DCFH-DA solution (e.g., 20 µM) for 30 minutes at 37°C in the dark.[25]

-

DATS Treatment: Treat the cells with DATS for the desired time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[24] The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities relevant to the prevention and treatment of various diseases, most notably cancer. Its ability to modulate multiple signaling pathways highlights its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action of DATS and to support its development as a novel therapeutic agent. Researchers are encouraged to utilize these methodologies to build upon the existing knowledge and to explore the full therapeutic potential of this fascinating organosulfur compound.

References

- 1. This compound suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. TUNEL staining [abcam.com]

- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Flow Cytometry Protocol [sigmaaldrich.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. bio-rad.com [bio-rad.com]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

Diallyl Trisulfide: A Comprehensive Technical Guide to a Potent Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS) is a prominent organosulfur compound naturally found in garlic (Allium sativum). It is recognized for its potent biological activities, which are largely attributed to its role as a stable and prolonged donor of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.[1][2] This technical guide provides an in-depth exploration of DATS, covering its mechanism of H₂S release, its therapeutic applications in cardiovascular disease and cancer, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Chemical Properties and Mechanism of H₂S Release

DATS (Chemical Formula: C₆H₁₀S₃) is a lipid-soluble, pale yellow oily liquid with a characteristic garlic odor.[3] Its structure features two allyl groups linked by a trisulfide bridge. This unique chemical structure is key to its function as an H₂S donor.

The release of H₂S from DATS is not spontaneous but is primarily mediated by a thiol-dependent mechanism, with glutathione (GSH), a ubiquitous intracellular antioxidant, playing a central role.[4][5] The process involves a thiol-disulfide exchange reaction. A thiol, such as GSH, performs a nucleophilic attack on one of the peripheral sulfur atoms of the DATS molecule. This reaction leads to the formation of an allyl perthiol (ASS-) intermediate. Subsequent reduction of this perthiol by another thiol molecule results in the liberation of H₂S.[4][5] This reaction allows for a slow and sustained release of H₂S, making DATS a valuable tool for studying the effects of this gasotransmitter.[1][2]

Caption: Mechanism of H₂S release from DATS via reaction with glutathione (GSH).

Therapeutic Applications of DATS-Derived H₂S

The ability of DATS to reliably deliver H₂S underlies its diverse therapeutic potentials, particularly in cardioprotection and oncology.

Cardioprotective Effects

DATS has demonstrated significant protective effects against myocardial ischemia-reperfusion (I/R) injury.[2][6] This injury occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage through inflammation and oxidative stress.[1]

The H₂S released from DATS confers cardioprotection through multiple mechanisms:

-

Antioxidant and Anti-inflammatory Actions: H₂S mitigates oxidative stress and reduces the inflammatory response associated with reperfusion.[1]

-

Preservation of Mitochondrial Function: DATS helps maintain mitochondrial function and coupling, which is often compromised during I/R injury.[2][7] It can inhibit mitochondrial respiration in a controlled manner, which is thought to be protective during ischemia.[8]

-

Activation of Pro-Survival Signaling: H₂S activates the PI3K/Akt signaling pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1] Activated eNOS increases the production and bioavailability of nitric oxide (NO), another crucial cardioprotective molecule that promotes vasodilation.[1][2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The polysulfide this compound protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

Diallyl Trisulfide (DATS): A Technical Guide to its Natural Sources, Isolation, and Biological Interactions in Allium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS) is a prominent organosulfur compound derived from plants of the Allium genus, most notably garlic (Allium sativum). It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of DATS, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Biosynthesis of this compound

This compound is not naturally present in intact Allium vegetables. Instead, it is a secondary metabolite formed from the enzymatic breakdown of precursor compounds when the plant tissue is disrupted (e.g., by crushing or cutting).

The biosynthesis of DATS begins with the stable precursor, alliin (S-allyl-L-cysteine sulfoxide). When the garlic clove is damaged, the enzyme alliinase , which is sequestered in different cellular compartments, comes into contact with alliin. Alliinase rapidly converts alliin into allicin (diallyl thiosulfinate). Allicin is a highly reactive and unstable compound that quickly decomposes into a variety of other organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and this compound (DATS).[1]

Quantitative Analysis of this compound in Allium Species

The concentration of DATS can vary significantly depending on the Allium species, cultivar, growing conditions, and the extraction method employed. Garlic (Allium sativum) is the most potent source of DATS.

| Allium Species | Preparation Method | This compound Content | Reference |

| Allium sativum (Garlic) | Steam Distilled Essential Oil | 39.79% | [2] |

| Allium sativum (Garlic) | Solvent Extraction (Ligarine) | 13.31% | [3] |

| Allium sativum (Single Clove Garlic) | Gas Chromatography Analysis | 0.0093% | [4] |

| Allium sativum (Clove Garlic) | Gas Chromatography Analysis | 0.0087% | [4] |

| Allium hookeri (Hooker's Onion) | Low-Temperature Dried | 10.46 mg/100g | [5] |

| Allium hookeri (Hooker's Onion) | Hot-Air Dried | Significantly Decreased | [5] |

Isolation and Purification of this compound

Several methods can be employed for the extraction and purification of DATS from Allium species. The choice of method depends on the desired purity, yield, and scale of the operation.

Extraction Methods

3.1.1. Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials, including garlic.[6] This technique is suitable for obtaining a mixture of volatile organosulfur compounds, from which DATS can be further purified.

Experimental Protocol: Steam Distillation

-

Material Preparation: Fresh garlic bulbs are peeled and crushed to activate the alliinase enzyme and initiate the formation of allicin and its subsequent degradation products.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation.[7]

-

Distillation: The crushed garlic is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile organosulfur compounds, is passed through a condenser.

-

Collection: The condensed liquid, containing both water and the essential oil, is collected in a separating funnel. The oil, being less dense, will form a layer on top of the water.

-

Separation: The aqueous layer is drained, and the essential oil rich in diallyl sulfides is collected.

-

Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

3.1.2. Solvent Extraction

Solvent extraction is another effective method for isolating DATS. The choice of solvent is critical and can influence the extraction efficiency and the profile of extracted compounds.

Experimental Protocol: Solvent Extraction

-

Material Preparation: Fresh garlic is crushed and homogenized.

-

Extraction: The homogenized garlic is macerated in an appropriate organic solvent (e.g., ligarine, hexane, or methanol) for a specified period with continuous agitation.[3][8]

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude garlic oil.

3.1.3. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (SC-CO2) is a green and efficient technology for extracting bioactive compounds. It offers the advantage of avoiding the use of organic solvents and operating at relatively low temperatures, which minimizes the degradation of thermolabile compounds.[9]

Experimental Protocol: Supercritical Fluid Extraction

-

Material Preparation: Garlic cloves are typically freeze-dried and ground to a fine powder.

-

Extraction: The powdered garlic is packed into an extraction vessel. Supercritical CO2 is then passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 200 kg/cm ²).[9]

-

Separation: The extract-laden supercritical fluid is passed through a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the extracted oil to precipitate.

-

Collection: The collected garlic oil is then ready for further purification.

Purification Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of DATS from crude extracts. Reversed-phase HPLC is commonly used for this purpose.

Experimental Protocol: Semi-Preparative HPLC

-

Sample Preparation: The crude garlic oil is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.[10]

-

Chromatographic Conditions:

-

Column: A semi-preparative C18 column is typically used.[10]

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) is a common mobile phase.[11]

-

Flow Rate: A flow rate of 280-300 ml/min has been reported for industrial-scale separation.[11] For laboratory scale, the flow rate would be significantly lower.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 220 nm.[10]

-

-

Fraction Collection: The fraction corresponding to the DATS peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction under vacuum to obtain pure DATS.

Analytical Quantification

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and reliable method for the quantification of DATS.

Experimental Protocol: Gas Chromatography (GC-FID)

-

Sample Preparation: A calibration curve is prepared using DATS standards of known concentrations (e.g., 0.5-20 µg/mL in acetone).[4] The garlic oil sample is diluted in the same solvent.

-

GC Conditions:

-

Column: An HP-1 column or similar non-polar capillary column is suitable.[4]

-

Carrier Gas: Helium or nitrogen is used as the carrier gas.

-

Injector and Detector Temperature: Typically set to 200°C.[4]

-

Oven Temperature Program: An initial temperature of 140°C, held for a few minutes, followed by a ramp of 1°C/min to 180°C is a reported program.[4]

-

-

Injection: A small volume (e.g., 1.0 µL) of the sample and standards is injected into the GC.[4]

-

Quantification: The concentration of DATS in the sample is determined by comparing the peak area with the calibration curve.

Signaling Pathways Modulated by this compound

DATS exerts its biological effects by modulating several key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. DATS has been shown to inhibit the NF-κB signaling pathway.[1] It can suppress the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[12] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. DATS can activate the MAPK pathway, including ERK, JNK, and p38, leading to the induction of apoptosis in cancer cells.[13]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. DATS has been shown to activate the PI3K/Akt pathway in certain contexts, such as protecting cardiac cells from doxorubicin-induced apoptosis.[14][15] However, in some cancer cells, DATS can inactivate Akt, leading to apoptosis.[16] This suggests that the effect of DATS on the PI3K/Akt pathway may be cell-type dependent.

Conclusion

This compound is a promising bioactive compound from Allium species with significant therapeutic potential. This guide has provided a detailed overview of its natural sources, efficient methods for its isolation and purification, and its interactions with key cellular signaling pathways. The presented experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the pharmacological applications of DATS. A thorough understanding of its chemistry and biology is essential for the development of novel therapeutics derived from this potent natural product.

References

- 1. This compound inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 7. ache.org.rs [ache.org.rs]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. CN101691346A - Separation and purification method of synthetic garlic oil - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Induction of Apoptosis in Human Papillary-Thyroid-Carcinoma BCPAP Cells by this compound through Activation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Diallyl Trisulfide (DATS): Molecular Targets and Mechanisms in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Diallyl Trisulfide (DATS), a key organosulfur compound derived from garlic, with a specific focus on its activity in prostate cancer. It consolidates findings from preclinical studies, detailing its impact on critical signaling pathways, summarizing quantitative data, and outlining common experimental protocols.

Core Molecular Mechanisms of DATS in Prostate Cancer

DATS exerts its anti-neoplastic effects on prostate cancer through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting pro-survival signaling pathways.

Induction of Apoptosis

DATS triggers programmed cell death in prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : DATS treatment modulates the balance of the Bcl-2 family of proteins. It has been shown to induce the expression of pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[1][3] In PC-3 xenografts, DATS administration was correlated with a significant induction of Bax and Bak.[4]

-

Extrinsic Pathway : DATS sensitizes prostate cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1][2] It upregulates the expression of death receptors DR4 and DR5 on the cell surface.[2] The engagement of these receptors leads to the activation of the initiator caspase-8, which in turn activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[1][2]

-

Inhibition of Apoptosis Proteins (IAPs) : A critical mechanism for DATS-induced apoptosis is the suppression of the X-linked inhibitor of apoptosis protein (XIAP).[5][6] DATS treatment decreases XIAP protein levels in both cultured prostate cancer cells and in the dorsolateral prostates of TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) mice.[5][6] Ectopic expression of XIAP has been shown to confer partial but significant protection against DATS-induced apoptosis, highlighting XIAP as a key molecular target.[5][6][7]

Cell Cycle Arrest at G2/M Phase

DATS effectively halts the proliferation of prostate cancer cells by inducing cell cycle arrest, most prominently at the G2/M transition.[8][9][10] This arrest is primarily mediated by the generation of reactive oxygen species (ROS).[9][11]

The key molecular events include:

-

ROS Generation : DATS treatment leads to an increase in intracellular ROS.[9][11]

-

Inactivation of Cdc25C : The elevated ROS levels cause the destruction and hyperphosphorylation (at Ser216) of the cell division cycle 25C (Cdc25C) phosphatase, a critical regulator of entry into mitosis.[9][10][11]

-

Inhibition of Cdk1/Cyclin B1 : The inactivation of Cdc25C prevents it from dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1). This results in an accumulation of the inactive, Tyr15-phosphorylated form of Cdk1 and the inhibition of the Cdk1/Cyclin B1 kinase complex, which is essential for mitotic entry.[9][12]

-

Prometaphase Arrest : In addition to G2 arrest, DATS can cause a prometaphase arrest characterized by the accumulation of cyclin B1 and securin proteins.[8][13]

Interestingly, normal prostate epithelial cells (PrEC) are significantly more resistant to DATS-induced G2/M arrest compared to prostate cancer cells, suggesting a degree of cancer cell selectivity.[9][10]

Inhibition of Pro-Survival Signaling Pathways

DATS actively suppresses key signaling cascades that are often hyperactivated in prostate cancer to promote cell survival and proliferation.

-

PI3K/Akt Pathway : DATS is a potent inhibitor of the PI3K/Akt signaling axis.[14][15] Treatment of PC-3 and DU145 cells with 40 µM DATS leads to a rapid decrease in the phosphorylation of Akt at key residues (Ser473 and Thr308), thereby inhibiting its kinase activity.[14][15][16] This inactivation is associated with the downregulation of the insulin-like growth factor receptor 1 (IGF-R1).[14][15] A downstream consequence of Akt inactivation is the dephosphorylation of the pro-apoptotic protein BAD, which promotes its translocation to the mitochondria to induce cell death.[14][15] Ectopic expression of a constitutively active form of Akt provides significant protection against DATS-induced apoptosis.[14]

-

Androgen Receptor (AR) Signaling : In androgen-sensitive prostate cancer cells (LNCaP, C4-2), DATS effectively suppresses AR signaling.[1][17][18] It decreases the protein and mRNA levels of the AR and inhibits its transcriptional activity.[1][17][18] This leads to a reduction in the expression of AR target genes, such as prostate-specific antigen (PSA), with both intracellular and secreted PSA levels being suppressed.[1][17] Furthermore, DATS inhibits the nuclear translocation of the AR induced by the synthetic androgen R1881.[1][17]

-

STAT3 Pathway : DATS inhibits both constitutive and IL-6-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705 in DU145 and LNCaP cells.[19] This inhibition is correlated with a decrease in the phosphorylation of the upstream kinase JAK2.[19]

Quantitative Data Summary

The anti-cancer effects of DATS have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of DATS on Prostate Cancer Cell Lines

| Cell Line | Concentration | Time | Effect | Reference |

| PC-3, DU145 | 40 µM | 4 hours | Decreased p-Akt (Ser473, Thr308); Decreased p-BAD (Ser155, Ser136) | [14][15] |

| PC-3, LNCaP | 20-40 µM | 8 hours | Decreased XIAP protein levels | [5] |

| PC-3, DU145 | Not specified | - | G2/M phase cell cycle arrest | [9] |

| LNCaP, C4-2 | Concentration-dependent | - | Decreased AR protein and mRNA; Decreased PSA levels | [17][18] |

| DU145, LNCaP | 20-40 µM | 6-24 hours | Decreased constitutive and IL-6-induced p-STAT3 (Tyr705) | [19] |

Table 2: In Vivo Efficacy of DATS in Prostate Cancer Models

| Model | DATS Dosage | Duration | Key Outcomes | Reference |

| PC-3 Xenograft (Athymic Mice) | 6 µmol, oral gavage, 3x/week | 20 days | ~3-fold lower average tumor volume vs. control; Increased apoptotic bodies; Induction of Bax and Bak | [4][20] |

| TRAMP Mice | 1-2 mg/day, oral gavage, 3x/week | 13 weeks | 34-41% lower incidence of poorly-differentiated carcinoma; 64-76% reduction in area of poorly-differentiated carcinoma; Decreased lung metastasis multiplicity | [7][8][13] |

| TRAMP Mice | 2 mg/day | 13 weeks | ~46% lower PCNA expression in dorsolateral prostate vs. control; Increased cyclin B1 and securin proteins | [8][13] |

| TRAMP Mice | Not specified | - | Significant downregulation of XIAP protein in dorsolateral prostate | [5][6] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the study of DATS's effects on prostate cancer.

Cell Culture and DATS Treatment

-

Cell Lines : Human prostate cancer cell lines PC-3 (androgen-independent), DU145 (androgen-independent), and LNCaP (androgen-dependent) are commonly used.

-

Culture Conditions : Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

DATS Preparation : DATS (purity >98%) is dissolved in DMSO to create a stock solution (e.g., 20-40 mM). The stock is stored at -20°C.

-

Treatment : On the day of the experiment, the DATS stock solution is diluted in the complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). The final DMSO concentration in the medium should be kept low (<0.1%) to avoid solvent-induced effects. Control cells are treated with an equivalent amount of DMSO vehicle.

Western Blot Analysis

-

Cell Lysis : After DATS treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-50 µg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by size on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-XIAP, anti-AR) overnight at 4°C, followed by washing in TBST.

-

Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Collection : Following DATS treatment for a specified duration (e.g., 24 hours), both floating and adherent cells are collected.

-

Fixation : Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.

-

Staining : The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

In Vivo Xenograft and TRAMP Mouse Models

-

PC-3 Xenograft Model :

-

Cell Implantation : Male athymic nude mice (4-6 weeks old) are subcutaneously implanted with a suspension of PC-3 cells (e.g., 1-2 x 10⁶ cells) in a mixture of medium and Matrigel.

-

Treatment Initiation : When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

-

DATS Administration : DATS is administered by oral gavage (e.g., 1-6 µmol/mouse) three times a week. The control group receives the vehicle (e.g., corn oil).

-

Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for analyses like Western blotting or immunohistochemistry (IHC) for markers of apoptosis (TUNEL) and proliferation (PCNA, Ki-67).[4][8][13]

-

-

TRAMP Model :

-

Model : TRAMP mice spontaneously develop prostate tumors that progress to metastatic disease, mimicking human prostate cancer progression.[8]

-

Treatment : DATS administration (e.g., 1-2 mg/day, 3x/week) is typically started at an early age (e.g., 8 weeks) and continued for a defined period (e.g., 13 weeks).[8][13]

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound increases the effectiveness of TRAIL and inhibits prostate cancer growth in an orthotopic model: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses growth of PC-3 human prostate cancer xenograft in vivo in association with Bax and Bak induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Garlic constituent this compound suppresses x-linked inhibitor of apoptosis protein in prostate cancer cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular Mechanisms and Targets of Cancer Chemoprevention by Garlic-derived Bioactive Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Garlic Constituent this compound Prevents Development of Poorly-Differentiated Prostate Cancer and Pulmonary Metastasis Multiplicity in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced G(2)-M phase cell cycle arrest in human prostate cancer cells is caused by reactive oxygen species-dependent destruction and hyperphosphorylation of Cdc 25 C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced G2/M Phase Cell Cycle Arrest in DU145 Cells Is Associated With Delayed Nuclear Translocation of Cyclin-dependent Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] this compound-induced G2–M phase cell cycle arrest in human prostate cancer cells is caused by reactive oxygen species-dependent destruction and hyperphosphorylation of Cdc25C | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Transcriptional Repression and Inhibition of Nuclear Translocation of Androgen Receptor by this compound in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional repression and inhibition of nuclear translocation of androgen receptor by this compound in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Inhibits Activation of Signal Transducer and Activator of Transcription 3 in Prostate Cancer Cells In Culture and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Unlocking Cardioprotection: A Technical Guide to the Mechanisms of Diallyl Trisulfide

An In-depth Examination for Researchers and Drug Development Professionals

Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic, has emerged as a promising therapeutic agent in cardiovascular medicine.[1][2][3] Its significant cardioprotective effects, demonstrated in a variety of preclinical models, are attributed to its multifaceted mechanisms of action, primarily centered on its potent anti-apoptotic, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and key signaling pathways involved in the cardioprotective effects of DATS.

Core Cardioprotective Mechanisms

DATS exerts its beneficial effects on the cardiovascular system through several key mechanisms:

-

Hydrogen Sulfide (H₂S) Donation: DATS serves as a stable donor of hydrogen sulfide (H₂S), a known cardioprotective gasotransmitter.[4][5] H₂S plays a crucial role in mitigating myocardial ischemia-reperfusion (I/R) injury through its antioxidant, anti-apoptotic, and anti-inflammatory actions.[4][5]

-

Antioxidant Activity: DATS is a powerful antioxidant that effectively reduces reactive oxygen species (ROS) production, a key contributor to cardiomyocyte damage in various cardiac pathologies.[1][6] This antioxidant capacity is largely mediated through the activation of key signaling pathways.

-

Anti-apoptotic Effects: DATS has been shown to inhibit apoptosis in cardiomyocytes, a critical process in the progression of heart failure and I/R injury.[1][7] This is achieved by modulating the expression of pro- and anti-apoptotic proteins.

-

Anti-inflammatory Properties: The compound exhibits significant anti-inflammatory potential, which is crucial in the context of cardiac injury where inflammation plays a significant role.[1][2]

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of DATS are orchestrated through its influence on several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. DATS has been shown to activate this pathway, leading to the downstream phosphorylation of several target proteins that promote cardiomyocyte survival and inhibit apoptosis.[3][8][9] This activation is crucial for protecting the heart from various insults, including doxorubicin-induced cardiotoxicity and hyperglycemia-induced apoptosis.[3][6]

Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. DATS treatment significantly increases the stability and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation and enhanced cellular defense against oxidative stress.[6] The activation of Nrf2 by DATS is, in part, mediated by the PI3K/Akt pathway.[6]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Attenuative Effect of this compound on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

Diallyl Trisulfide: A Potent Antifungal Agent Against Wood-Rotting Fungi

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS), a major organosulfur compound derived from garlic (Allium sativum), has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the antifungal activity of DATS specifically against wood-rotting fungi, a major cause of biodeterioration in timber and wood products. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the proposed signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antifungal agents and wood preservatives.

Antifungal Activity of this compound

DATS has been shown to be a potent inhibitor of various wood-rotting fungi. Its efficacy has been quantified through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Data Summary

The antifungal activity of DATS against two common wood-rotting fungi, Trametes hirsuta (a white-rot fungus) and Laetiporus sulphureus (a brown-rot fungus), has been documented. The following table summarizes the IC50 values of DATS compared to other related compounds.[1]

| Compound | Trametes hirsuta IC50 (µg/mL) | Laetiporus sulphureus IC50 (µg/mL) |

| This compound (DATS) | 56.1 | 31.6 |

| Diallyl Disulfide (DADS) | 116.2 | 73.2 |

| Garlic Essential Oil | 137.3 | 44.6 |

Data sourced from Xie et al., 2021.[1]

These data clearly indicate that DATS is the most effective antifungal component among the tested substances against both types of wood-rotting fungi.[1]

Mechanism of Action

The primary antifungal mechanism of DATS against wood-rotting fungi is believed to be the disruption of cell membrane integrity and the induction of oxidative stress.[1] This multifaceted attack compromises essential cellular functions, ultimately leading to fungal cell death.

Disruption of Cell Membrane Permeability

DATS is thought to interfere with the fungal cell membrane, leading to increased permeability.[1] This disruption results in the leakage of essential intracellular components, such as potassium ions, and a breakdown of the electrochemical gradients necessary for cellular processes. The lipophilic nature of DATS likely facilitates its interaction with the lipid bilayer of the fungal cell membrane.

Induction of Oxidative Stress

A key aspect of DATS's antifungal activity is its ability to induce the production of reactive oxygen species (ROS) within the fungal cell. Organosulfur compounds from garlic are known to interact with thiol-containing enzymes and proteins, which can disrupt the cellular redox balance and lead to oxidative stress.[2][3] This increase in ROS can damage vital cellular components, including proteins, lipids, and nucleic acids.

Proposed Signaling Pathway for DATS-Induced Oxidative Stress in Fungi

While the precise signaling cascade initiated by DATS in wood-rotting fungi is yet to be fully elucidated, a proposed pathway can be constructed based on known fungal oxidative stress responses. DATS likely triggers an increase in intracellular ROS, which in turn activates stress-sensing pathways. In many fungi, the Yap1 and HOG (High Osmolarity Glycerol) pathways are central to the oxidative stress response.[4][5][6]

// Nodes DATS [label="this compound (DATS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellMembrane [label="Fungal Cell Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThiolEnzymes [label="Thiol-containing\nEnzymes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HOG_Pathway [label="HOG Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Yap1_Pathway [label="Yap1 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; StressResponse [label="Oxidative Stress\nResponse Genes", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges DATS -> CellMembrane [label="Interacts with"]; CellMembrane -> ROS; DATS -> ThiolEnzymes [label="Inhibits"]; ThiolEnzymes -> ROS [style=dashed, label="Leads to"]; ROS -> HOG_Pathway [label="Activates"]; ROS -> Yap1_Pathway [label="Activates"]; HOG_Pathway -> StressResponse [label="Induces"]; Yap1_Pathway -> StressResponse [label="Induces"]; ROS -> Apoptosis [label="Induces"]; StressResponse -> CellDeath [style=dashed, label="Contributes to"]; Apoptosis -> CellDeath; } END_DOT Proposed signaling pathway of DATS in wood-rotting fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of DATS against wood-rotting fungi.

Fungal Strains and Culture Conditions

-

Fungal Strains: Trametes hirsuta and Laetiporus sulphureus are obtained from a reputable culture collection.

-